

A Technical Guide to 1,3,6-Hexanetricarbonitrile: Physicochemical Properties and Synthetic Pathways

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,3,6-Hexanetricarbonitrile**

Cat. No.: **B156369**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **1,3,6-Hexanetricarbonitrile**, a compound of increasing interest in various research and industrial applications, including its use as a high-boiling point solvent and an electrolyte additive. This document outlines its key physical constants, details on its synthesis, and a summary of its chemical reactivity.

Core Physicochemical Data

The boiling point and density of **1,3,6-Hexanetricarbonitrile** have been reported across various sources. A summary of these quantitative data is presented below for straightforward comparison.

Property	Value	Conditions
Boiling Point	255-260 °C	at 2 mm Hg
200 °C	at 0.2 mmHg[1][2]	
441 °C	at 760 mmHg[3]	
Density	1.04 g/mL	at 25 °C[2]
1.022 g/cm ³	Not specified	
1.04 g/cm ³	at 25 °C (77 °F)	

Experimental Protocols

While specific, detailed experimental protocols for the determination of the boiling point and density of **1,3,6-Hexanetricarbonitrile** are not extensively published in the provided literature, standard methodologies for such determinations would be followed.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like **1,3,6-Hexanetricarbonitrile**, which exhibits a high boiling point, vacuum distillation is often employed to prevent decomposition at elevated temperatures.

General Procedure:

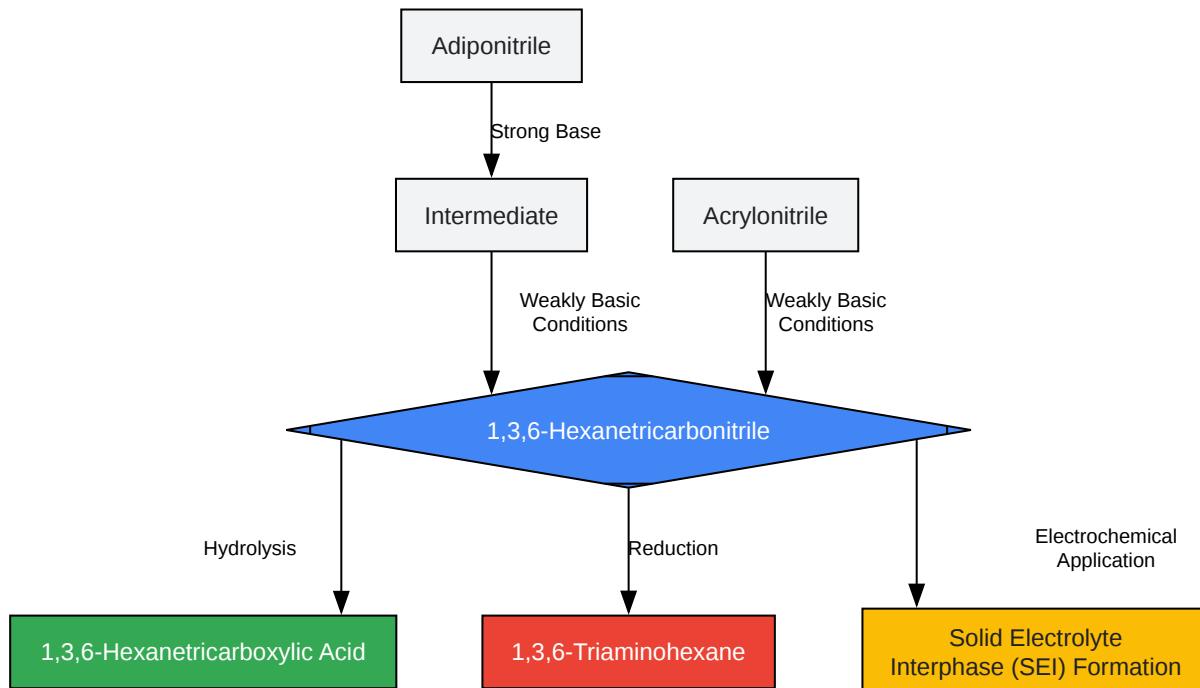
- A sample of **1,3,6-Hexanetricarbonitrile** is placed in a distillation flask.
- The flask is connected to a vacuum pump and a manometer to control and measure the pressure.
- The sample is heated gradually.
- The temperature at which the liquid boils and its vapor condenses is recorded along with the corresponding pressure.
- The observed boiling point at a reduced pressure can be extrapolated to the boiling point at atmospheric pressure using a nomograph or the Clausius-Clapeyron equation, although

direct measurement at various pressures, as cited, is more accurate.

Determination of Density

The density of a liquid is its mass per unit volume. A common and precise method for determining the density of a chemical like **1,3,6-Hexanetricarbonitrile** is by using a pycnometer.

General Procedure:

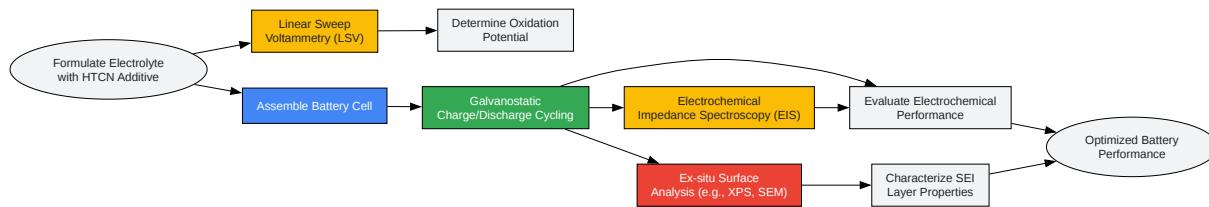

- A clean and dry pycnometer of a known volume is weighed.
- The pycnometer is filled with **1,3,6-Hexanetricarbonitrile**, ensuring no air bubbles are present.
- The filled pycnometer is placed in a thermostat-controlled water bath to bring the sample to a specific temperature (e.g., 25 °C).
- Once the temperature is stabilized, the pycnometer is removed, wiped dry, and weighed again.
- The density is calculated by dividing the mass of the liquid (weight of the filled pycnometer minus the weight of the empty pycnometer) by the known volume of the pycnometer.

Synthesis and Chemical Reactivity

1,3,6-Hexanetricarbonitrile can be synthesized through various routes. One documented method involves the reaction of 1,6-dicyano-2-butylene with an HCl methanol solution, followed by the addition of NaCN. Another approach is the reaction of adiponitrile with a strong base to form an intermediate, which is then reacted with acrylonitrile. A laboratory synthesis involves the reaction of 1,3,6-trichlorohexane with sodium cyanide.^[4]

The three nitrile groups in **1,3,6-Hexanetricarbonitrile** are the primary sites of its chemical reactivity. These groups can undergo hydrolysis to form a tricarboxylic acid or be reduced to yield 1,3,6-triaminohexane.

Below is a diagram illustrating the synthetic pathway and key reactions of **1,3,6-Hexanetricarbonitrile**.


[Click to download full resolution via product page](#)

Caption: Synthetic route and major chemical transformations of **1,3,6-Hexanetricarbonitrile**.

Applications in Electrochemical Systems

Recent research has highlighted the utility of **1,3,6-Hexanetricarbonitrile** as an effective electrolyte additive in high-voltage lithium-ion batteries and aqueous zinc-ion batteries.[5][6] In these systems, it can enhance the oxidation potential of the electrolyte.[6] Furthermore, it facilitates the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for preventing dendrite growth and improving battery performance and longevity.[5]

The logical workflow for evaluating **1,3,6-Hexanetricarbonitrile** as an electrolyte additive is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for assessing **1,3,6-Hexanetricarbonitrile** as a battery electrolyte additive.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,6-Hexanetricarbonitrile | 1772-25-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Pharmaceutical and chemical intermediates,CAS#:1772-25-4,1,3,6-己烷三腈,1,3,6-HEXANETRICARBONITRILE [en.chemfish.com]
- 3. Electronic Chemical: 1,3,6-Hexanetricarbonitrile CAS: 1772-25-4 For Sale [yacooscience.com]
- 4. 1,3,6-Hexanetricarbonitrile | C9H11N3 | CID 15678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Technical Guide to 1,3,6-Hexanetricarbonitrile: Physicochemical Properties and Synthetic Pathways]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b156369#1-3-6-hexanetricarbonitrile-boiling-point-and-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com